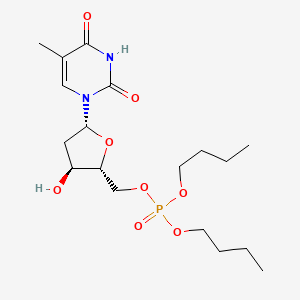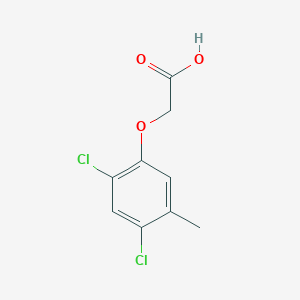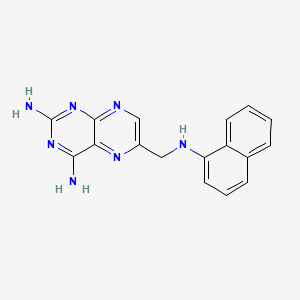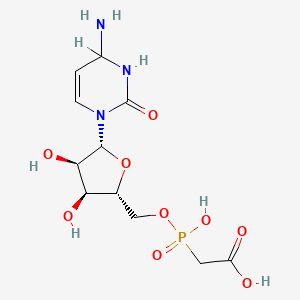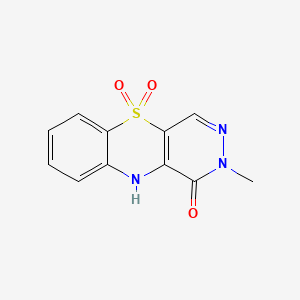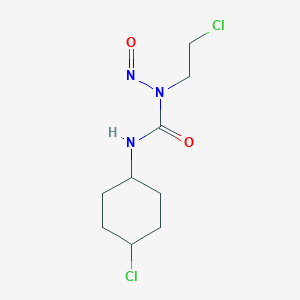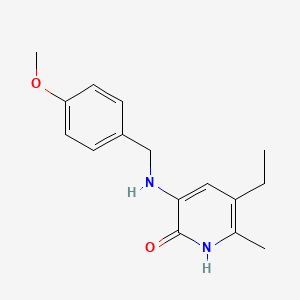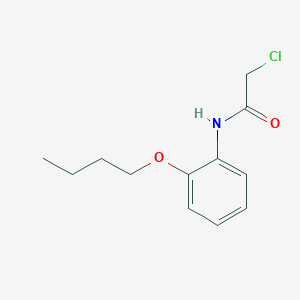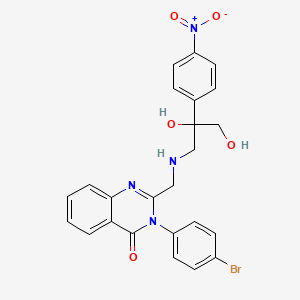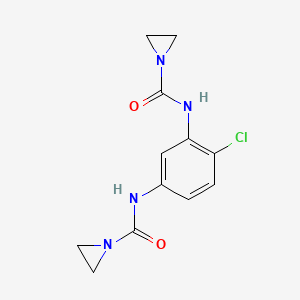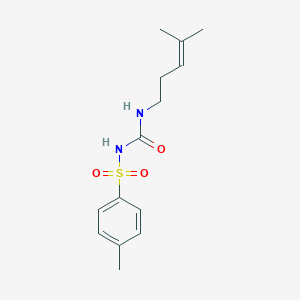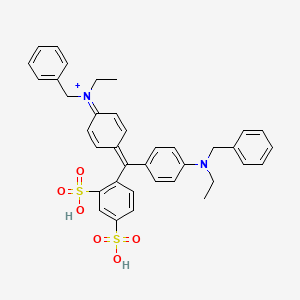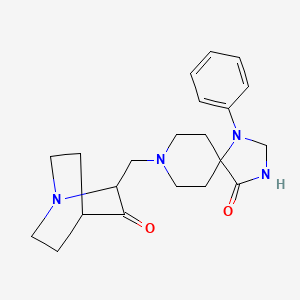
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the quinuclidinyl and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are subject to ongoing research and may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro(4.5)decan-4-one derivatives
- Quinuclidinyl compounds
- Phenyl-substituted spirocyclic compounds
Uniqueness
8-((3-Oxo-2-quinuclidinyl)methyl)-1-phenyl-1,3,8-triazaspiro(4.5)decan-4-one is unique due to its specific combination of structural features, including the spirocyclic core, quinuclidinyl group, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
102505-01-1 |
|---|---|
Molecular Formula |
C21H28N4O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
8-[(3-oxo-1-azabicyclo[2.2.2]octan-2-yl)methyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C21H28N4O2/c26-19-16-6-10-24(11-7-16)18(19)14-23-12-8-21(9-13-23)20(27)22-15-25(21)17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H,22,27) |
InChI Key |
LZCWOTBYMUFATH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(=O)C2CN3CCC4(CC3)C(=O)NCN4C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


